2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol
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Overview
Description
The compound “2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol” is a phenolic compound with an oxazole ring attached to it. The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom. The phenolic group indicates the presence of a hydroxyl (-OH) group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenolic group and the oxazole ring attached at the 2-position. The tert-butyl group would be attached to the 4-position of the oxazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the phenolic group and the oxazole ring. Phenols are known to undergo reactions such as E1 and E2 eliminations, nucleophilic substitutions, and electrophilic aromatic substitutions . Oxazoles can participate in various reactions including nucleophilic substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, phenolic compounds are characterized by their ability to form hydrogen bonds, which can influence properties such as boiling point and solubility .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a way that alters the normal functioning of the target, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects that can alter cellular processes .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)11-8-16-12(14-11)9-6-4-5-7-10(9)15/h4-7,11,15H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQWBBVHUNRMCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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